2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid MS 245 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT6 (Ki = 2.3 nM for the human recombinant receptor). It is selective for 5-HT6 over 5-HT2A and 5-HT2C receptors (Kis = 130 and 23 nM, respectively), as well as 5-HT1A, 5-HT1B, 5-HT1E, 5-HT3, and 5-HT7 receptors (Kis = 720, 9,200, 4,220, 2,390, and 600 nM, respectively). MS 245 decreases cAMP production induced by 5-HT in HEK293 cells expressing 5-HT6 (pA2 = 8.88 nM). It potentiates drug discrimination induced by (+)-amphetamine, but has no effect on cocaine or (–)-nicotine drug discrimination in rats when administered at a dose of 5 mg/kg.
High affinity 5-HT6 antagonist (Ki = 2.1 nM). Potentiates the hypolocomotor actions of (-)-nicotine in mice.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004835
InChI: InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Molecular Formula: C21H24N2O7S
Molecular Weight: 448.5 g/mol

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid

CAS No.:

Cat. No.: VC0004835

Molecular Formula: C21H24N2O7S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid -

Molecular Formula C21H24N2O7S
Molecular Weight 448.5 g/mol
IUPAC Name 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
Standard InChI InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key BLSWAEGCRSFTJG-UHFFFAOYSA-N
SMILES CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Canonical SMILES CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O

Structural Characterization and Molecular Identity

Chemical Composition and Nomenclature

The compound is a 1:1 salt formed between the tertiary amine 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine (MS-245) and oxalic acid . Its molecular formula is C19_{19}H22_{22}N2_2O3_3S·C2_2H2_2O4_4, yielding a molecular weight of 448.49 g/mol . The IUPAC name derives from its indole core, substituted with a benzenesulfonyl group at position 1, a methoxy group at position 5, and a dimethylaminoethyl side chain at position 3, paired with an oxalate counterion .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC21_{21}H24_{24}N2_2O7_7S
Molecular Weight448.49 g/mol
SMILESCN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
SolubilitySoluble in DMSO

Structural Features

The indole nucleus is central to its structure, with a benzenesulfonyl group enhancing metabolic stability by steric hindrance. The 5-methoxy substitution modulates electronic properties, while the N,N-dimethylethanamine side chain facilitates interaction with serotonin receptors . Oxalic acid forms a stable salt, improving aqueous solubility for experimental use .

Synthetic Pathways and Optimization

Synthesis of the Free Base (MS-245)

The synthesis involves sequential functionalization of the indole scaffold:

  • Fischer Indole Synthesis: Formation of the 5-methoxyindole core from phenylhydrazine and a suitable ketone.

  • Sulfonation: Introduction of the benzenesulfonyl group at position 1 using benzenesulfonyl chloride under basic conditions.

  • Alkylation: Attachment of the dimethylaminoethyl chain via nucleophilic substitution with N,N-dimethylethylamine.

Salt Formation with Oxalic Acid

The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the oxalate salt through proton transfer . This step enhances crystallinity and storage stability .

Table 2: Critical Synthetic Parameters

StepReagents/ConditionsYield
Indole FormationPhenylhydrazine, ketone, H2_2SO4_4~75%
SulfonationBenzenesulfonyl chloride, NaOH~85%
AlkylationN,N-Dimethylethylamine, K2_2CO3_3~70%
Salt FormationOxalic acid, ethanol, rt>95%

Pharmacological Profile and Mechanism of Action

5-HT6_66 Receptor Antagonism

MS-245 oxalate exhibits potent antagonism at serotonin 5-HT6_6 receptors, with a reported Ki_i = 2.1 nM . This receptor subtype, predominantly expressed in the central nervous system, regulates cognitive functions and mood . Antagonism at 5-HT6_6 receptors enhances acetylcholine and glutamate release, implicating the compound in neuropsychiatric research .

In Vivo Efficacy

Preclinical studies demonstrate that MS-245 potentiates the hypolocomotor effects of nicotine in murine models, suggesting modulatory effects on dopaminergic pathways . Doses of 1–10 mg/kg (i.p.) show dose-dependent behavioral changes without overt toxicity .

Research Applications and Comparative Analysis

Neuropharmacology

MS-245 oxalate is utilized to investigate:

  • Cognitive deficits in Alzheimer’s disease models .

  • Antidepressant mechanisms via 5-HT6_6 modulation .

  • Synergistic effects with cholinergic agents .

Comparison with Analogues

CompoundStructural DifferenceKi_i (nM)
MS-245 oxalateN,N-Dimethylethanamine + oxalate2.1
SB-271046Piperazine substituent2.3
Ro 04-6790Benzodioxole ring6.8

The dimethylaminoethyl chain in MS-245 confers optimal receptor affinity compared to bulkier substituents in analogues .

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